molecular formula C11H7ClF3NS B8306207 2-(Chloromethyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole

2-(Chloromethyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole

Cat. No. B8306207
M. Wt: 277.69 g/mol
InChI Key: SINDYIWENPFHIP-UHFFFAOYSA-N
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Patent
US08461348B2

Procedure details

The compound (4.14 g) obtained in Example 103a was dissolved in tetrahydrofuran (100 mL), and thionyl chloride (3.5 mL) was added. The reaction mixture was stirred at room temperature for 24 hr, and heated under reflux for 2 hr. The reaction mixture was concentrated under reduced pressure, and the residue was extracted with ethyl acetate, washed successively with saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography (carrier: silica gel, eluent: hexane-ethyl acetate) to give the title compound (3.19 g) as a colorless solid.
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:4]=[C:5]([C:9]2[N:10]=[C:11]([CH2:14]O)[S:12][CH:13]=2)[CH:6]=[CH:7][CH:8]=1.S(Cl)([Cl:20])=O>O1CCCC1>[Cl:20][CH2:14][C:11]1[S:12][CH:13]=[C:9]([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([F:17])([F:16])[F:1])[CH:4]=2)[N:10]=1

Inputs

Step One
Name
Quantity
4.14 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)C=1N=C(SC1)CO)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 24 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hr
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate
WASH
Type
WASH
Details
washed successively with saturated aqueous sodium hydrogen carbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (carrier: silica gel, eluent: hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClCC=1SC=C(N1)C1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.19 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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